molecular formula C19H18O6 B1245422 Luzonidial B

Luzonidial B

货号: B1245422
分子量: 342.3 g/mol
InChI 键: IOKUHHOVWITKLG-DYKRAQSHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Luzonidial B is a bioactive diterpenoid isolated from the leaves of Viburnum luzonicum (LV SONG JIA MI), a plant traditionally used in herbal medicine. Its chemical structure is characterized by a C24H30O9 molecular formula (molecular weight: 462.5 g/mol) and a distinctive bicyclic framework with multiple oxygenated functional groups, including hydroxyl and carbonyl moieties . The compound exhibits a specific optical rotation of [α]D²¹ = +54.1°, distinguishing it from structurally related analogs. Pharmacologically, this compound demonstrates cytotoxic activity against cancer cell lines, particularly HeLa-S3 cervical cancer cells, with an IC50 value of 0.71 μM—comparable to the reference drug cisplatin (IC50: 0.62 μM) . Its yield from the natural source is relatively low (0.00082%), posing challenges for large-scale applications .

属性

分子式

C19H18O6

分子量

342.3 g/mol

IUPAC 名称

[(1S,4R)-3-formyl-2-(hydroxymethyl)-4-(3-oxoprop-1-en-2-yl)cyclopent-2-en-1-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C19H18O6/c1-12(9-20)15-8-18(17(11-22)16(15)10-21)25-19(24)7-4-13-2-5-14(23)6-3-13/h2-7,9-10,15,18,22-23H,1,8,11H2/b7-4-/t15-,18+/m1/s1

InChI 键

IOKUHHOVWITKLG-DYKRAQSHSA-N

手性 SMILES

C=C(C=O)[C@H]1C[C@@H](C(=C1C=O)CO)OC(=O)/C=C\C2=CC=C(C=C2)O

规范 SMILES

C=C(C=O)C1CC(C(=C1C=O)CO)OC(=O)C=CC2=CC=C(C=C2)O

产品来源

United States

相似化合物的比较

Comparison with Structurally Similar Compounds

Luzonidial B belongs to the Luzonoid family, which includes diterpenoids such as Luzonoid B, Luzonidial A, and Luzonoid C. These compounds share a common biosynthetic origin but differ in substituents, stereochemistry, and bioactivity.

Table 1: Structural and Physical Properties of this compound and Analogs
Compound Molecular Formula Molecular Weight (g/mol) [α]D²¹ (°) Yield (%)
This compound C24H30O9 462.5 +54.1 0.00082
Luzonidial A C19H20O7 360.4 -1.9 0.00026
Luzonoid B C24H30O9 462.5 +52.3 0.0015
Luzonoid C C20H24O8 392.4 +48.6 0.0033

Source: Zhou et al. (2011)

Key Observations :

  • Structural Differences: this compound and Luzonoid B share the same molecular formula but differ in stereochemical configurations, as evidenced by their distinct optical rotations. Luzonidial A, with a smaller molecular framework (C19H20O7), lacks the extended side chains seen in this compound .
  • Yield Variations: Luzonoid C has the highest yield (0.0033%), making it more accessible for research than this compound (0.00082%) .

Pharmacological Activity Comparison

Cytotoxicity against HeLa-S3 cells is a hallmark of Luzonoid compounds, but potency varies significantly.

Table 2: Cytotoxic Activity (IC50) of this compound and Analogs
Compound IC50 (μM) Reference Drug (Cisplatin IC50: 0.62 μM)
This compound 0.71 Comparable
Luzonoid B 1.20 Less potent
Luzonoid C 2.50 Least potent
Luzonidial A 1.80 Moderate activity

Source: Zhou et al. (2011)

Key Findings :

  • Potency : this compound is the most potent analog, with an IC50 close to cisplatin. Its bioactivity likely stems from its oxygen-rich structure , enhancing interactions with cellular targets.
  • Structure-Activity Relationship (SAR): The presence of additional hydroxyl groups in this compound compared to Luzonoid C correlates with improved cytotoxicity. Conversely, Luzonidial A’s reduced potency may reflect its simpler structure and lower oxygen content .

Functional and Practical Implications

  • Natural Source Limitations: Despite its potency, this compound’s low yield (0.00082%) limits its utility. Synthetic or biotechnological approaches (e.g., microbial fermentation) are needed to scale production .
  • Therapeutic Potential: this compound’s efficacy against HeLa-S3 cells suggests promise for anticancer drug development, though in vivo studies are required to validate safety and efficacy.
  • Comparative Advantages: this compound outperforms Luzonoid B and C in cytotoxicity but is less abundant. Luzonoid C, with higher yield and moderate activity, may serve as a lead for structural optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Luzonidial B
Reactant of Route 2
Reactant of Route 2
Luzonidial B

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。